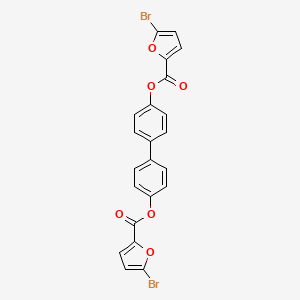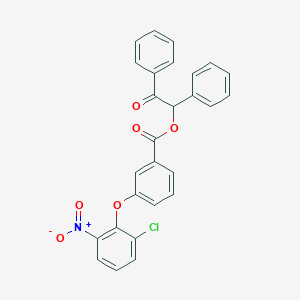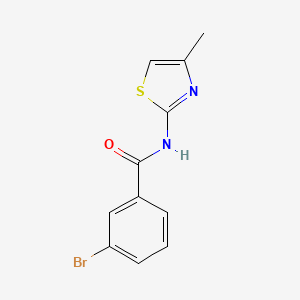![molecular formula C22H11N5O3 B10891307 4-Nitro-5-[4-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10891307.png)
4-Nitro-5-[4-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-5-[4-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline moiety linked to a phenoxy group, further connected to a benzene ring substituted with nitro and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-[4-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoxaline Derivative: The quinoxaline moiety is synthesized by the condensation of o-phenylenediamine with a suitable diketone.
Phenoxy Group Introduction: The quinoxaline derivative is then reacted with a phenol derivative under basic conditions to introduce the phenoxy group.
Nitration and Cyanation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-5-[4-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Acidic or basic catalysts can facilitate cyclization reactions.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, aminophenoxy compounds, and heterocyclic structures with potential biological activity.
Scientific Research Applications
4-Nitro-5-[4-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand the interaction of quinoxaline derivatives with biological macromolecules.
Mechanism of Action
The mechanism by which 4-Nitro-5-[4-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile exerts its effects involves the inhibition of key enzymes and pathways. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase (PARP-1) and epidermal growth factor receptor (EGFR), leading to the induction of apoptosis in cancer cells . The molecular docking studies highlight its binding disposition inside the active sites of these proteins, which is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Bis(quinoxalin-2-yl)phenoxyalkanes: These compounds share a similar quinoxaline and phenoxy structure but differ in the alkane linkage.
Triazoloquinoxaline Derivatives: These compounds have a triazole ring fused to the quinoxaline moiety and exhibit similar biological activities.
Uniqueness
4-Nitro-5-[4-(quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple molecular targets makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C22H11N5O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-nitro-5-(4-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H11N5O3/c23-11-15-9-21(27(28)29)22(10-16(15)12-24)30-17-7-5-14(6-8-17)20-13-25-18-3-1-2-4-19(18)26-20/h1-10,13H |
InChI Key |
FBBQNFLTZAXWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B10891235.png)

![[6-(5-ethylthiophen-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B10891246.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B10891260.png)
![3-[(E)-(2-carbamoylhydrazinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B10891264.png)


![2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B10891289.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B10891291.png)


![(2E)-N-(4-bromophenyl)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B10891308.png)
![N-(4-{[4-(pyridine-3-amido)cyclohexyl]methyl}cyclohexyl)pyridine-3-carboxamide](/img/structure/B10891315.png)
